![molecular formula C19H13ClO3S B14272055 3-([1,1'-Biphenyl]-4-yl)-3-chloro-2,1lambda~6~-benzoxathiole-1,1(3H)-dione CAS No. 130667-23-1](/img/structure/B14272055.png)
3-([1,1'-Biphenyl]-4-yl)-3-chloro-2,1lambda~6~-benzoxathiole-1,1(3H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-([1,1’-Biphenyl]-4-yl)-3-chloro-2,1lambda~6~-benzoxathiole-1,1(3H)-dione is a complex organic compound characterized by its unique structure, which includes a biphenyl group, a chloro substituent, and a benzoxathiole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-([1,1’-Biphenyl]-4-yl)-3-chloro-2,1lambda~6~-benzoxathiole-1,1(3H)-dione typically involves multiple steps, starting with the formation of the biphenyl core. This can be achieved through a Suzuki coupling reaction, where a halogenated biphenyl derivative reacts with a boronic acid in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, the use of automated systems for reagent addition and product isolation can further streamline the process .
Analyse Chemischer Reaktionen
Types of Reactions
3-([1,1’-Biphenyl]-4-yl)-3-chloro-2,1lambda~6~-benzoxathiole-1,1(3H)-dione undergoes various chemical reactions, including:
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the chloro and benzoxathiole positions, respectively.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, appropriate solvents (e.g., dichloromethane, ethanol).
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives, which can be further utilized in different applications .
Wissenschaftliche Forschungsanwendungen
3-([1,1’-Biphenyl]-4-yl)-3-chloro-2,1lambda~6~-benzoxathiole-1,1(3H)-dione has several scientific research applications:
Wirkmechanismus
The mechanism of action of 3-([1,1’-Biphenyl]-4-yl)-3-chloro-2,1lambda~6~-benzoxathiole-1,1(3H)-dione involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile or nucleophile, depending on the reaction conditions, and can form covalent bonds with target molecules . This interaction can lead to the modulation of biological pathways, resulting in various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-([1,1’-Biphenyl]-4-yl)-3-bromo-2,1lambda~6~-benzoxathiole-1,1(3H)-dione
- 3-([1,1’-Biphenyl]-4-yl)-3-iodo-2,1lambda~6~-benzoxathiole-1,1(3H)-dione
- 3-([1,1’-Biphenyl]-4-yl)-3-fluoro-2,1lambda~6~-benzoxathiole-1,1(3H)-dione
Uniqueness
The uniqueness of 3-([1,1’-Biphenyl]-4-yl)-3-chloro-2,1lambda~6~-benzoxathiole-1,1(3H)-dione lies in its specific structural features, which confer distinct chemical reactivity and biological activity compared to its analogs. The presence of the chloro substituent, in particular, influences its reactivity and interaction with biological targets .
Eigenschaften
CAS-Nummer |
130667-23-1 |
|---|---|
Molekularformel |
C19H13ClO3S |
Molekulargewicht |
356.8 g/mol |
IUPAC-Name |
3-chloro-3-(4-phenylphenyl)-2,1λ6-benzoxathiole 1,1-dioxide |
InChI |
InChI=1S/C19H13ClO3S/c20-19(17-8-4-5-9-18(17)24(21,22)23-19)16-12-10-15(11-13-16)14-6-2-1-3-7-14/h1-13H |
InChI-Schlüssel |
YPTCLFNJVOIKIE-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3(C4=CC=CC=C4S(=O)(=O)O3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


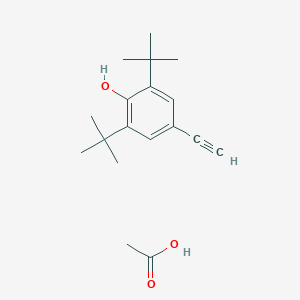
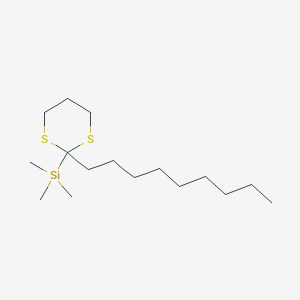
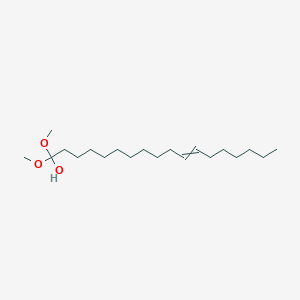
![(9R,9aR)-9-{[Methyl(diphenyl)silyl]oxy}octahydro-4H-quinolizin-4-one](/img/structure/B14271999.png)
![10-[(4-Methoxyphenyl)methylidene]phenanthren-9(10H)-one](/img/structure/B14272018.png)
![2-{Bis[4-(2-cyanophenoxy)phenyl]methyl}benzoic acid](/img/structure/B14272036.png)
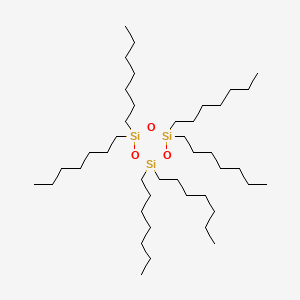

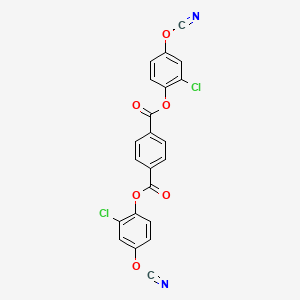
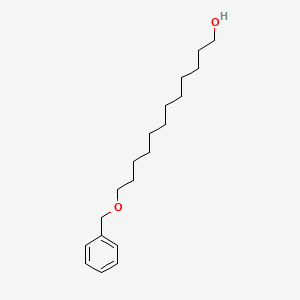
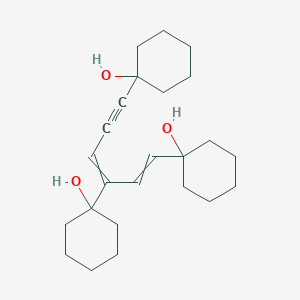
![2,3-Dithiabicyclo[2.2.2]oct-5-ene](/img/structure/B14272080.png)

![N-[5-(Diethylamino)-2-{(E)-[4-(diethylamino)phenyl]diazenyl}phenyl]acetamide](/img/structure/B14272086.png)
